4-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)morpholine
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Overview
Description
4-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)morpholine is a chemical compound with the molecular formula C10H11ClN4O. It is known for its unique structure, which includes an imidazo[1,5-a]pyrazine ring system substituted with a chlorine atom and a morpholine ring.
Preparation Methods
The synthesis of 4-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine with morpholine in the presence of a base such as sodium carbonate in a solvent like dioxane . The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Chemical Reactions Analysis
4-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazo ring.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
4-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of various enzymes and receptors, including kinases and G-protein coupled receptors.
Biological Studies: The compound is employed in studying cellular processes and signaling pathways due to its ability to interact with specific molecular targets.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various cellular processes. For example, it may inhibit the activity of kinases by binding to their active sites, thereby affecting signal transduction pathways .
Comparison with Similar Compounds
4-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)morpholine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar ring structure and are used in similar applications, including medicinal chemistry and materials science.
Pyrazolo[3,4-d]pyrimidines: These compounds also have a similar core structure and are known for their biological activities, particularly as kinase inhibitors.
Properties
CAS No. |
1427501-99-2 |
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Molecular Formula |
C10H11ClN4O |
Molecular Weight |
238.67 g/mol |
IUPAC Name |
4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)morpholine |
InChI |
InChI=1S/C10H11ClN4O/c11-9-8-7-13-10(15(8)2-1-12-9)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
InChI Key |
HEKLNERJQWZIAC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C3N2C=CN=C3Cl |
Origin of Product |
United States |
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